molecular formula C8H16N2O2 B6306997 N,N'-(Ethane-1,2-diyl)bis(N-methylacetamide) CAS No. 24768-60-3

N,N'-(Ethane-1,2-diyl)bis(N-methylacetamide)

Cat. No.: B6306997
CAS No.: 24768-60-3
M. Wt: 172.22 g/mol
InChI Key: TYJXKGNJOSVQCP-UHFFFAOYSA-N
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Description

N,N’-(Ethane-1,2-diyl)bis(N-methylacetamide) is a chemical compound with the molecular formula C6H12N2O2 It is a bis-amide derivative, where two N-methylacetamide groups are linked by an ethane-1,2-diyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-methylacetamide) typically involves the reaction of ethylenediamine with N-methylacetamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the bis-amide linkage.

Industrial Production Methods

In an industrial setting, the production of N,N’-(Ethane-1,2-diyl)bis(N-methylacetamide) may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Ethane-1,2-diyl)bis(N-methylacetamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bis-amide to simpler amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one or more functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, alkoxides, and amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methylacetamide derivatives, while reduction can produce ethylenediamine derivatives.

Scientific Research Applications

N,N’-(Ethane-1,2-diyl)bis(N-methylacetamide) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-methylacetamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): A similar bis-amide compound with formamide groups instead of acetamide groups.

    N,N’-(Ethane-1,2-diyl)bis(N-cyclohexylformamide): Another bis-amide with cyclohexylformamide groups.

Uniqueness

N,N’-(Ethane-1,2-diyl)bis(N-methylacetamide) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethane-1,2-diyl linkage and N-methylacetamide groups make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-[acetyl(methyl)amino]ethyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-7(11)9(3)5-6-10(4)8(2)12/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJXKGNJOSVQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CCN(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20510358
Record name N,N'-(Ethane-1,2-diyl)bis(N-methylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24768-60-3
Record name N,N'-(Ethane-1,2-diyl)bis(N-methylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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